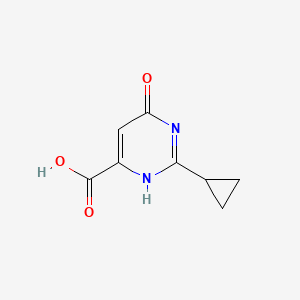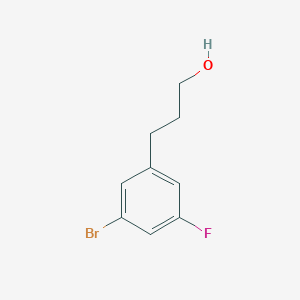
1-(3-Bromopropyl)-3,5-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3,5-difluorobenzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group at the first position and two fluorine atoms at the third and fifth positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3,5-difluorobenzene can be synthesized through several methods, including:
Halogenation: Starting from 3,5-difluorobenzene, the compound can be halogenated using bromine in the presence of a catalyst such as iron(III) bromide.
Alkylation: Another method involves the alkylation of 3,5-difluorobenzene with 1,3-dibromopropane in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and safety. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-3,5-difluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The bromopropyl group can be oxidized to form a corresponding alcohol or ketone.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The fluorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium(VI) oxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alkoxides are used, often in the presence of a base.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: 1-(3-Propyl)-3,5-difluorobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3,5-difluorobenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the creation of more complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(3-Bromopropyl)-3,5-difluorobenzene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-3,5-difluorobenzene is similar to other bromo- and fluoro-substituted benzene derivatives. its unique combination of substituents provides distinct chemical properties and reactivity. Some similar compounds include:
1-(3-Bromopropyl)-2,4,6-trifluorobenzene
1-(3-Chloropropyl)-3,5-difluorobenzene
1-(3-Iodopropyl)-3,5-difluorobenzene
These compounds differ in their halogen substituents, which can affect their reactivity and applications.
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZOAGVUGYVJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![methyl 3-[1-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]propanoate](/img/structure/B7856551.png)
